

biotransformation pathway of (-)-menthone to (+)-neomenthol

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Compound Focus: (+)-Neomenthol

CAS No.: 89-78-1

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Enzyme Characteristics & Kinetic Data

| Characteristic | Value / Description | Source System | Citation |
|------------------------------------|--|---------------------------------------|----------|
| Enzyme Name | Menthone:(+)-(3S)-neomenthol reductase (MNR) | Peppermint (<i>Mentha piperita</i>) | [1] |
| Protein Family | Short-chain dehydrogenase/reductase (SDR) | Peppermint | [1] |
| Molecular Weight | ~35,000 Da (35,722 D predicted) | Peppermint | [2] [1] |
| Cofactor | NADPH | Peppermint / Human Liver | [2] [3] |
| Primary Products from (-)-Menthone | 94% (+)-(3S)-neomenthol, 6% (-)-menthol | Recombinant Enzyme | [1] |
| pH Optimum | 9.3 | Recombinant Enzyme | [1] |
| Km for (-)-Menthone | 2.2 x 10 ⁻⁵ M (22 μM); 674 μM (recombinant) | Peppermint / Recombinant Enzyme | [2] [1] |

| Characteristic | Value / Description | Source System | Citation |
|-----------------------------|--|---------------------------------|----------|
| Km for NADPH | $\sim 2 \times 10^{-5}$ M (20 μ M); 10 μ M (recombinant) | Peppermint / Recombinant Enzyme | [2] [1] |
| kcat | 0.06 s ⁻¹ | Recombinant Enzyme | [1] |
| Human Liver Microsomes Km | 0.37 mM | Human | [3] |
| Human Liver Microsomes Vmax | 4.91 nmol/min/mg protein | Human | [3] |

Detailed Experimental Protocols

For researchers aiming to study or replicate this biotransformation, here are detailed methodologies from the literature.

Enzyme Activity Assay from Plant Tissue (Peppermint Leaves)

This protocol is based on classical studies that characterized the activity in peppermint [2].

- **Step 1: Enzyme Preparation**

- **Homogenization:** Mature peppermint leaves are homogenized in a suitable cold buffer (e.g., potassium phosphate buffer, pH \sim 7.5) containing reducing agents to protect thiol groups.
- **Centrifugation:** The homogenate is subjected to centrifugation at a high speed (e.g., 10,000 - 20,000 x g) to obtain a soluble (cytosolic) fraction, as the menthone reductases are soluble enzymes.
- **Chromatography:** The two stereospecific menthone reductases (for menthol and neomenthol) can be resolved using affinity chromatography, such as on Matrex Gel Red A.

- **Step 2: Reaction Setup**

- **Incubation Mixture:** A standard assay mixture includes:
 - Buffer (e.g., Tris-HCl or Potassium Phosphate, pH \sim 7.6 for the native neomenthol dehydrogenase).

- NADPH (e.g., 0.1-0.2 mM) as a cofactor.
 - Enzyme preparation.
 - Substrate: (-)-Menthone (dissolved in a suitable solvent like ethanol; final concentration ~50-200 μ M).
 - **Incubation:** The reaction is carried out at a controlled temperature (e.g., 30°C) for a defined period.
- **Step 3: Analysis of Products**
 - **Extraction:** The reaction is stopped, and the terpene products are extracted with an organic solvent like hexane or pentane.
 - **Analysis:** The products are typically analyzed and quantified using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). The epimeric alcohols, **(+)-neomenthol** and (-)-menthol, can be separated and identified based on their retention times and mass spectra.

Biocatalytic Assay Using Recombinant Enzyme

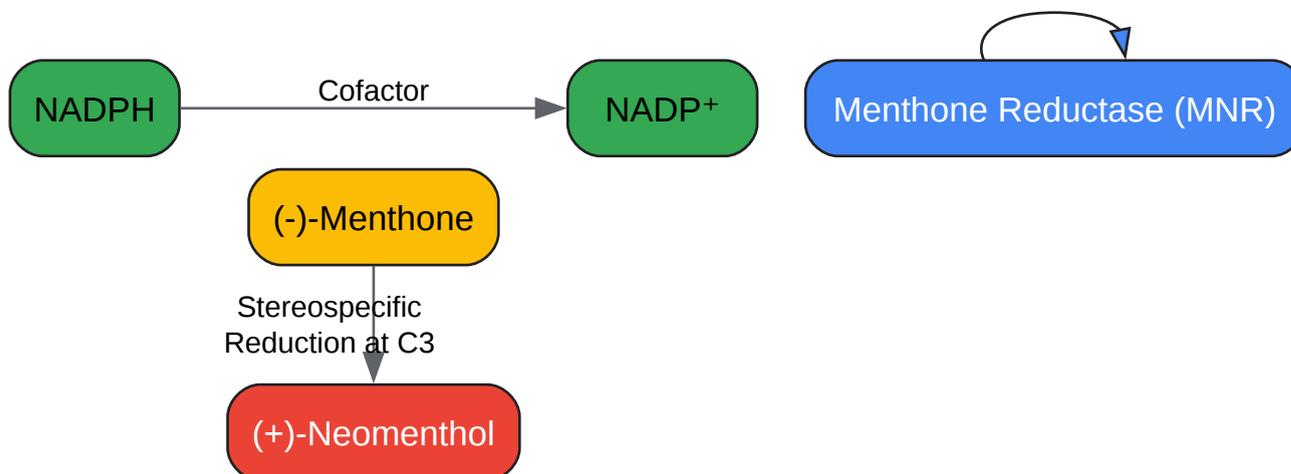
This modern approach involves using the cloned and heterologously expressed reductase [1] [4].

- **Step 1: Gene Cloning and Expression**
 - The cDNA encoding menthone:(+)-(3S)-neomenthol reductase (MNR) is cloned into an expression vector (e.g., pET series).
 - The vector is transformed into a host like *E. coli* BL21(DE3).
 - Protein expression is induced with IPTG, and cells are grown at a lower temperature (e.g., 16-25°C) to facilitate proper protein folding.
- **Step 2: Protein Purification and Assay**
 - **Cell Lysis:** Harvested cells are lysed, and the supernatant containing the soluble enzyme is collected.
 - **Purification:** The recombinant enzyme, often bearing a His-tag, can be purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.
 - **Activity Assay:** The purified enzyme is assayed in a buffer (e.g., Potassium Phosphate, pH 6.0-9.3) containing:
 - (-)-Menthone (variable concentrations for kinetics).
 - NADPH (e.g., 2 mM).
 - Purified enzyme.
 - The reaction is quenched with a strong base (e.g., NaOH), and the product, (+)-neomenthylamine (if using a transaminase) or **(+)-neomenthol**, is extracted with an organic

solvent like MTBE and analyzed by GC or GC-MS [4].

Biotransformation Pathway Diagram

The following diagram illustrates the core biotransformation pathway and the key enzyme involved.



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Core enzymatic reduction of (-)-menthone to (+)-neomenthol

Research Context and Applications

- **Biological Role in Plants:** In peppermint, this reduction is part of a late-stage "oil maturation" process. The formed **(+)-neomenthol** is often conjugated to a glucoside for transport and storage, and can be subsequently catabolized, suggesting a role in recycling carbon and energy [5] [1].
- **Occurrence in Other Systems:** The reduction is not exclusive to plants. The reaction is also catalyzed by **human liver microsomes**, producing **(+)-neomenthol** via 3-reduction, alongside oxidative metabolites like 7-hydroxymenthone [3]. Furthermore, various **yeasts and fungi** (e.g., *Hormonema* sp., *Aspergillus niger*) can perform this biotransformation [5] [6].
- **Biotechnological Application:** The high stereospecificity of this pathway is of significant biotechnological interest. Researchers have successfully used the identified genes and enzymes in engineered systems to produce the desired isomer, **(+)-neomenthol**, or its derivatives like (+)-neomenthylamine, highlighting a route towards greener synthesis of chiral compounds [1] [4].

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